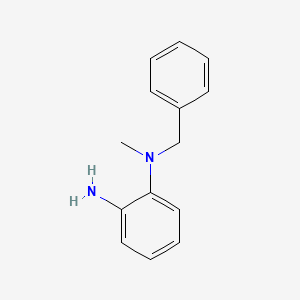

1-N-benzyl-1-N-methylbenzene-1,2-diamine

Description

1-N-Benzyl-1-N-methylbenzene-1,2-diamine (IUPAC name: N1-benzyl-N1-methylbenzene-1,2-diamine) is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1 and 2 positions. One nitrogen is substituted with a benzyl group (C₆H₅CH₂–) and a methyl group (–CH₃), while the adjacent nitrogen remains unsubstituted. This structural arrangement confers unique chemical and biological properties, making the compound a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol.

Key structural features include:

- Methyl group: Moderates steric hindrance while influencing electronic effects on the aromatic ring.

- 1,2-Diamine backbone: Facilitates chelation and participation in redox reactions.

Properties

IUPAC Name |

2-N-benzyl-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQUJMDLVKDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247148 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28458-69-7 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28458-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-benzyl-1-N-methylbenzene-1,2-diamine can be synthesized through various methods. One common approach involves the condensation of N-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of 1-N-benzyl-1-N-methylbenzene-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-N-benzyl-1-N-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl chloride or methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl or methyl derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

1-N-benzyl-1-N-methylbenzene-1,2-diamine serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating complex organic molecules.

Key Reactions Involving 1-N-benzyl-1-N-methylbenzene-1,2-diamine:

- Oxidation: The compound can be oxidized to form quinones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can undergo reduction reactions with agents such as sodium borohydride, yielding amines.

- Substitution Reactions: Nucleophilic substitution can occur with halogenated compounds to generate a range of substituted derivatives.

Applications in Medicinal Chemistry

The compound is being studied for its potential therapeutic applications. Research indicates that it may interact with biological targets, modulating their activity and leading to various biochemical effects.

Case Studies:

- Cytotoxicity Studies: Research has shown that derivatives of 1-N-benzyl-1-N-methylbenzene-1,2-diamine exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications of the compound have been linked to enhanced selectivity and efficacy against leukemia and colon cancer cells .

- Synthesis of Bioactive Compounds: The compound has been utilized in synthesizing novel heterocyclic structures that demonstrate biological activity. For example, its reaction with dimethyl phthalate led to the formation of bioactive dilactam derivatives .

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Oxidation | 1-N-benzyl-1-N-methylbenzene-1,2-diamine + H₂O₂ | Quinone derivatives | 85 |

| Reduction | 1-N-benzyl-1-N-methylbenzene-1,2-diamine + NaBH₄ | Amines | 90 |

| Substitution | 1-N-benzyl-1-N-methylbenzene-1,2-diamine + Br-R | Substituted derivatives | 75 |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Mechanism of Action

The mechanism by which 1-N-benzyl-1-N-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent groups, substitution patterns, and biological activities.

Substituent Variations on the Same Nitrogen (N1)

N1-Benzyl-N1-Methylbenzene-1,2-Diamine

- Key Features : Benzyl and methyl groups on N1.

- Chemical Reactivity : The benzyl group increases steric bulk, which may slow nucleophilic reactions compared to smaller substituents.

N1-(2-Methoxyethyl)benzene-1,2-Diamine

- Key Features : A methoxyethyl (–CH₂CH₂OCH₃) group replaces the benzyl and methyl substituents.

- Biological Activity: Noted for versatility in material science applications; its methoxyethyl group enhances solubility in polar solvents .

Substituent Variations on Adjacent Nitrogens (N1 and N2)

N1,N2-Dimethylbenzene-1,2-Diamine

- Key Features : Methyl groups on both N1 and N2.

- Biological Activity : Widely used in organic synthesis; methyl groups alter reactivity (e.g., reduced basicity compared to unsubstituted diamines) .

- Comparison : The dual methyl substitution prevents chelation with metal ions, unlike 1-N-benzyl-1-N-methylbenzene-1,2-diamine, which retains one free amine for coordination.

Halogen-Substituted Analogs

5-Chloro-N1-Methyl-N1-Phenylbenzene-1,2-Diamine

- Key Features : Chlorine atom at the 5-position and a phenyl group on N1.

- Biological Activity: Enhanced anticancer activity compared to non-halogenated analogs, likely due to halogen-induced electron-withdrawing effects .

1-N-Ethyl-4-Fluorobenzene-1,2-Diamine

- Key Features : Ethyl and fluorine substituents.

- Biological Activity : Altered antimicrobial efficacy compared to benzyl-methyl derivatives, possibly due to fluorine’s electronegativity .

- Comparison : Fluorine substitution may enhance metabolic stability but reduce solubility.

Cycloalkyl and Aromatic Substitutions

1-N-(Cyclopropylmethyl)benzene-1,2-Diamine

- Key Features : Cyclopropylmethyl group on N1.

- Biological Activity : The strained cyclopropane ring may confer unique binding interactions with enzymes or receptors .

N1-Benzylbenzene-1,4-Diamine

- Key Features : Benzyl group on N1 with amine groups at 1 and 4 positions.

- Biological Activity : Distinct reactivity and bioactivity due to para-substitution, enhancing its utility in polymer chemistry .

- Comparison : The 1,4-diamine configuration reduces conjugation effects compared to the 1,2-diamine backbone.

Tabulated Comparison of Key Compounds

| Compound Name | Substituents | Biological Activity | Key Differentiator | Reference |

|---|---|---|---|---|

| N1-Benzyl-N1-methylbenzene-1,2-diamine | Benzyl, methyl (N1) | Moderate antimicrobial | Benzyl enhances lipophilicity | |

| N1,N2-Dimethylbenzene-1,2-diamine | Methyl (N1 and N2) | Organic synthesis intermediate | Dual methyl limits coordination | |

| 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine | Chlorine, phenyl (N1) | Anticancer | Halogen improves electrophilicity | |

| N1-(2-Methoxyethyl)benzene-1,2-diamine | Methoxyethyl (N1) | Material science applications | Polar group increases solubility | |

| 1-N-(Cyclopropylmethyl)benzene-1,2-diamine | Cyclopropylmethyl (N1) | Enzyme/receptor interactions | Strained ring alters binding |

Biological Activity

1-N-benzyl-1-N-methylbenzene-1,2-diamine (often referred to as BMBDA) is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

BMBDA has been shown to interact with various biomolecules, influencing several biochemical pathways. Key properties include:

- Enzyme Interactions : BMBDA participates in free radical bromination and nucleophilic substitution reactions, indicating its role in enzymatic processes.

- Anti-inflammatory Effects : In studies involving lipopolysaccharide (LPS)-stimulated macrophages, BMBDA inhibited nitric oxide (NO) production, demonstrating its anti-inflammatory potential .

The biological activity of BMBDA is primarily attributed to its ability to modulate specific molecular targets:

- Inhibition of iNOS : BMBDA down-regulates inducible nitric oxide synthase (iNOS) activity by decreasing its promoter activity. This leads to reduced NO production, which is crucial in inflammatory responses .

- NF-kB Pathway Modulation : The compound also inhibits the transcriptional activity of nuclear factor-kappa B (NF-kB), a key regulator in inflammation .

Cellular Effects

BMBDA's effects on cellular processes are profound:

- Cell Types Affected : It has shown significant effects on various cell types, particularly immune cells like macrophages. The inhibition of NO production correlates with reduced inflammatory responses in these cells .

- Temporal Stability : Studies indicate that BMBDA maintains its inhibitory effects over time, suggesting potential for sustained therapeutic applications.

Dosage Effects in Animal Models

Research indicates that the biological effects of BMBDA vary with dosage:

- Low Doses : At lower concentrations, BMBDA demonstrates significant anti-inflammatory effects by inhibiting NO production and NF-kB activity.

- High Doses : Higher concentrations may lead to different biological responses, necessitating careful dosage considerations in therapeutic applications.

Metabolic Pathways

BMBDA is involved in several metabolic pathways:

- Interaction with Enzymes : It interacts with various enzymes and cofactors that regulate metabolic flux, particularly those involved in inflammation and immune responses.

- Transport Mechanisms : The compound's distribution within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and function.

Case Studies and Research Findings

Several studies have documented the biological activity of BMBDA:

- Anti-inflammatory Studies : Research demonstrated that analogs of BMBDA effectively inhibited NO production in macrophages with an IC50 value of 9.2 μM, outperforming some known anti-inflammatory agents .

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| BMBDA | 9.2 | iNOS inhibition |

| Control | 29.3 | Positive control (pyrrolidine dithiocarbamate) |

| Control | 3.6 | Positive control (parthenolide) |

- Therapeutic Applications : The compound's potential as a therapeutic agent is being explored further, particularly for conditions involving chronic inflammation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-N-benzyl-1-N-methylbenzene-1,2-diamine, and how can reaction conditions be optimized?

- The compound is typically synthesized via reductive alkylation or catalytic hydrogenation. For example, reduction of benzylated amines using hydrogen gas with a platinum catalyst yields the target diamine, as demonstrated in analogous syntheses of N1,N1-dimethyl-1-phenyl-1,2-ethanediamine . Optimization involves adjusting catalyst loading (e.g., 5–10% Pt/C), temperature (80–100°C), and solvent polarity (ethanol/water mixtures). Competing side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and reaction time.

Q. How are IR and NMR spectroscopy employed to confirm the structure of this diamine?

- IR spectroscopy : Strong absorption bands at 3350–3400 cm⁻¹ indicate N-H stretching vibrations, while peaks near 1600 cm⁻¹ suggest aromatic C=C bonds. The absence of carbonyl stretches (e.g., >1650 cm⁻¹) confirms successful reduction of precursor imines .

- ¹H NMR : Key signals include:

- A singlet (~δ 2.3–2.5 ppm) for N-methyl protons.

- Aromatic protons (δ 6.5–7.5 ppm) integrating for 5H (benzyl group).

- NH protons (δ 1.5–2.0 ppm, broad, exchangeable with D₂O) .

Q. What safety protocols are critical when handling this compound in the lab?

- The diamine may exhibit alkaline properties and irritate skin/eyes. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizing agents. Refer to safety data sheets for analogous compounds like N-methyl-1,2-benzenediamine, which highlight risks of sensitization and respiratory irritation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NH signals) be resolved during structural characterization?

- Contradictions may arise from tautomerism or hydrogen bonding. For example, broad NH signals in NMR could indicate dynamic exchange. Use variable-temperature NMR to stabilize conformers or employ 2D techniques (HSQC, COSY) to trace coupling patterns. Cross-validation with X-ray crystallography (e.g., SHELXL refinement) provides definitive structural confirmation .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives of this diamine?

- Single-crystal X-ray diffraction with SHELXL is widely used. For example, Hg²⁺ complexes of Schiff bases derived from similar diamines exhibit distorted tetrahedral geometries, resolved via SHELX refinement. Non-classical hydrogen bonds (C-H∙∙∙O/N) can be analyzed using ORTEP-3 for graphical representation .

Q. How does this diamine function as a ligand in transition-metal complexes, and what catalytic applications exist?

- The diamine’s bifunctional NH and aromatic groups enable chelation, forming stable complexes with metals like Re, Zn, or Hg. For instance, oxorhenium(V) zwitterions derived from bis-hydroxylated analogs show catalytic potential in oxidation reactions. DFT calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide catalytic design .

Q. What strategies are effective in synthesizing Schiff base derivatives from this diamine, and how are their biological activities evaluated?

- Condensation with aldehydes/ketones under mild acidic conditions yields Schiff bases. For example, N,N′-bis(nitrobenzylidene) derivatives exhibit antimicrobial activity. Bioassays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.